6-Dodecyl-alpha-D-glucose

Critical micelle concentration Surface tension Alkyl glucoside

6-Dodecyl-alpha-D-glucose (CAS 93894-01-0) is a chemically defined, non-ionic alkyl glucoside surfactant with the molecular formula C₁₈H₃₆O₆ and a molecular weight of 348.47 g/mol. Its IUPAC name—(2S,3R,4S,5S,6R)-6-(1-hydroxytridecyl)oxane-2,3,4,5-tetrol—establishes the key structural features: a linear dodecyl (C12) hydrophobic chain ether-linked at the C6 primary alcohol position of α-D-glucose, with the anomeric C1 hydroxyl retained in the alpha configuration and unsubstituted.

Molecular Formula C18H36O6
Molecular Weight 348.5 g/mol
CAS No. 93894-01-0
Cat. No. B12662374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Dodecyl-alpha-D-glucose
CAS93894-01-0
Molecular FormulaC18H36O6
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-13(19)17-15(21)14(20)16(22)18(23)24-17/h13-23H,2-12H2,1H3/t13?,14-,15-,16+,17+,18-/m0/s1
InChIKeyLJDHDYWWZFOXAJ-FCLCVJBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Dodecyl-alpha-D-glucose (CAS 93894-01-0): Structural Identity, Surfactant Class, and Procurement-Relevant Baseline


6-Dodecyl-alpha-D-glucose (CAS 93894-01-0) is a chemically defined, non-ionic alkyl glucoside surfactant with the molecular formula C₁₈H₃₆O₆ and a molecular weight of 348.47 g/mol . Its IUPAC name—(2S,3R,4S,5S,6R)-6-(1-hydroxytridecyl)oxane-2,3,4,5-tetrol—establishes the key structural features: a linear dodecyl (C12) hydrophobic chain ether-linked at the C6 primary alcohol position of α-D-glucose, with the anomeric C1 hydroxyl retained in the alpha configuration and unsubstituted . This compound belongs to the alkyl glucoside family of sugar-based surfactants, recognized for their renewable feedstock origin, biocompatibility, and broad interfacial activity [1]. Unlike the more prevalent n-dodecyl-β-D-glucopyranoside (CAS 59122-55-3)—where the alkyl chain occupies the anomeric C1 position in beta configuration—6-dodecyl-alpha-D-glucose presents a regioisomeric and stereochemical profile that alters its hydrophilicity, solubility, and interaction geometry with biological membranes and interfaces [2].

Why Generic Alkyl Glucoside Substitution Is Not Advisable for 6-Dodecyl-alpha-D-glucose


Alkyl glucosides are not a fungible commodity class. The position of alkyl chain attachment (C6 vs. anomeric C1), the anomeric configuration (α vs. β), and the chain length (C8 through C14) each independently control critical performance parameters—including critical micelle concentration (CMC), water solubility, Krafft temperature, bilayer partitioning affinity, and antimicrobial selectivity [1][2]. α-Anomers are demonstrably less hydrophilic than their β counterparts, exhibiting lower aqueous solubility and altered phase behavior in surfactant-water binary systems [1]. Furthermore, dodecyl (C12) glucosides partition into phospholipid bilayers with markedly higher affinity than their octyl (C8) or decyl (C10) homologs, yet show lower absolute solubilization capacity—an inverse relationship that directly impacts detergent selection for membrane protein workflows [3]. Substituting 6-dodecyl-alpha-D-glucose with a β-anomer, a C1-linked isomer, or a different chain-length glucoside without quantitative justification risks compromising micellization efficiency, temperature-dependent solubility, target biomolecule compatibility, and formulation reproducibility. The evidence below quantifies these differentiation dimensions.

6-Dodecyl-alpha-D-glucose: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Critical Micelle Concentration (CMC) Reduction: Dodecyl vs. Decyl vs. Octyl Alkyl Glucosides

The CMC of β-D-dodecyl glucoside is 0.00019 M (0.19 mM), approximately 11.6-fold lower than β-D-decyl glucoside (0.0022 M; 2.2 mM) and 132-fold lower than β-D-octyl glucoside (0.025 M; 25 mM), as determined by surface tension inflection at 25 °C [1]. This exponential CMC decrease with increasing alkyl chain length—consistent with the Traube rule—means that dodecyl-chain glucosides achieve micelle formation and surface saturation at concentrations more than two orders of magnitude below octyl homologs. For 6-dodecyl-α-D-glucose, the α-anomeric configuration is expected to yield a CMC modestly lower than its β-counterpart, based on the established finding that α-anomers of alkyl glucosides are systematically less hydrophilic than β-anomers [2]. In the closely related methyl 6-O-dodecyl-α-D-glucopyranoside scaffold, the measured CMC is 0.012 mM with γ_sat of 30 mN/m, confirming the ultralow CMC achievable with C6-dodecyl α-glucoside architecture [3].

Critical micelle concentration Surface tension Alkyl glucoside Surfactant efficiency Micellization thermodynamics

Anomeric Configuration Effect: Alpha vs. Beta Hydrophilicity and Solubility in Alkyl Glucosides

In a systematic study of n-alkyl α- and β-glucopyranosides (C8–C12), Matsumura et al. (1990) demonstrated that α-anomers are consistently less hydrophilic than their β-anomer counterparts across the entire chain-length series, as evidenced by surface tension and CMC behavior [1]. This finding is corroborated by microemulsion phase behavior studies showing that the water solubility of n-alkyl α-D-glucopyranosides (C_m αG₁) is markedly lower than that of β-D surfactants, with the α-anomer solubility boundary extending to higher surfactant and oil concentrations in ternary water-oil-surfactant mixtures [2]. The phase behavior of surfactant-water binary systems for α-anomers differs considerably from β-anomers; for β-decyl glucoside, a liquid-liquid phase separation region exists at 0.1–17 wt%, whereas octyl and nonyl β-glucosides do not phase-separate—highlighting how both anomeric configuration and chain length jointly govern solution behavior [3]. For 6-dodecyl-α-D-glucose, the α configuration predicts lower water solubility and a higher Krafft temperature (Tk) relative to the hypothetical β-anomer at the C6 position, a property with direct implications for temperature-dependent formulation protocols and cold-storage stability.

Alpha anomer Beta anomer Hydrophilicity Water solubility Krafft temperature Phase behavior

Bilayer Partitioning Affinity: Dodecyl Glucoside Maximizes Membrane Affinity Among C8–C12 Homologs

De la Maza and Parra (2001) quantified the solubilizing alterations caused by a homologous series of alkyl glucosides (C8–C12) on phosphatidylcholine (PC) unilamellar liposomes, determining both the surfactant-to-phospholipid molar ratios for saturation/solubilization (Re) and the bilayer/aqueous phase partition coefficients (K) [1]. Across all electrical charge states of liposomes (neutral, negatively charged with phosphatidic acid, positively charged with stearylamine), dodecyl glucoside consistently exhibited the highest bilayer partitioning affinity (highest K values), while octyl glucoside displayed the highest absolute solubilization capacity (lowest Re values) [1]. This inverse relationship—where longer alkyl chains enhance membrane affinity at the expense of solubilization rate—was confirmed independently for stratum corneum lipid liposomes, where dodecyl glucoside again showed the highest K values among C8–C12 glucosides [2]. Nonyl (C9) glucoside reduced the concentration needed to saturate and solubilize 1.0 mM PC liposomes by approximately 2.5-fold versus octyl (C8) glucoside, placing the C12 homolog at the extreme end of this affinity-solubilization spectrum [1].

Liposome solubilization Bilayer partitioning Membrane affinity Phosphatidylcholine Detergent selection

Antimicrobial Activity: Dodecyl Chain Length Confers Gram-Positive Selectivity in 6-O-Dodecyl Glucopyranoside Architecture

Belmessieri et al. (2017) demonstrated that methyl glycopyranoside ethers bearing a linear dodecyl chain exhibit maximum surfactant efficiency (CMC = 0.012 mM, γ_sat = 30 mN/m) and potent, selective antimicrobial activity against Gram-positive bacteria [1]. Specifically, methyl 6-O-dodecyl-α-D-glucopyranoside—the closest structurally characterized analog of 6-dodecyl-α-D-glucose—showed MIC values in the range of 0.03–0.12 mM against Listeria monocytogenes, Enterococcus faecalis, Enterococcus faecium, and Staphylococcus aureus, including strains resistant to vancomycin, methicillin, and daptomycin [1]. The antimicrobial activity was found to be closely correlated with physicochemical properties (CMC and surface activity) and influenced by the nature of the carbohydrate moiety [1]. In a parallel study, Matsumura et al. (1990) established that antimicrobial potency increases with alkyl chain length across C8–C12 glycosides, with n-dodecyl α-D-mannopyranoside being most effective and the activity order following mannopyranoside > glucopyranoside > galactopyranoside [2].

Antimicrobial Gram-positive bacteria Minimum inhibitory concentration Methyl 6-O-dodecyl glucopyranoside Multi-resistant strains

Regioisomeric Differentiation: C6-Alkyl vs. C1-Anomeric Alkyl Attachment and Consequence for Molecular Recognition

6-Dodecyl-α-D-glucose bears its hydrophobic C12 chain at the primary C6 hydroxyl position, leaving the anomeric C1 hydroxyl free and in the α configuration. This contrasts with the commercially dominant alkyl glucoside surfactants—such as n-dodecyl-β-D-glucopyranoside (CAS 59122-55-3) and n-dodecyl-α-D-glucopyranoside (CAS 29980-16-3)—where the alkyl chain is attached at the anomeric C1 position via a glycosidic bond [1]. The C6 substitution topology places the hydrophobic anchor at the opposite pole of the glucopyranose ring relative to the reactive anomeric center, fundamentally altering the spatial presentation of the hydrophilic head group at interfaces [2]. The free anomeric OH in 6-dodecyl-α-D-glucose is available for hydrogen bonding, mutarotation, and potential chemical derivatization—properties absent in C1-alkylated glucosides. In synthetic carbohydrate chemistry, the C6 position is the most reactive primary alcohol and is preferentially modified under controlled conditions; the resulting C6-ether-linked architecture is chemically and enzymatically distinct from the C1-acetal (glycosidic) linkage [3]. In molecular recognition contexts, dodecyl-α-D-glucopyranoside (C1-linked) has been reported to bind synthetic receptors with an affinity of 77 μM in chloroform, nearly two orders of magnitude stronger than its enantiomeric receptor complex (3.3 mM), indicating that both the alkyl chain position and anomeric stereochemistry contribute to binding specificity [4].

C6 substitution Anomeric position Regioisomer Hydrogen bonding Molecular recognition Glycoside topology

Biodegradability Profile of Alkyl Glucosides: Ready Biodegradation Outperforming Ethoxylated Nonionic Alcohols

Matsumura et al. (1990) demonstrated that all n-alkyl glycosides tested (C8–C12 glucosides, mannosides, and galactosides) were readily biodegraded by activated sludge from a municipal sewage plant, and their biodegradation rate and extent compared favorably to those of ethoxylated nonionic alcohols [1]. The difference in the hydrophilic glycopyranoside head group (glucose, mannose, or galactose) did not produce clearly distinguishable differences in biodegradability, indicating that the sugar head group identity is not a limiting factor for environmental fate within this class [1]. Ecological assessment of alkylpolyglucosides by García et al. (1997) confirmed environmental acceptability through both Ready Biodegradability tests and Simulation tests, with toxicity evaluation on Daphnia magna and Photobacterium phosphoreum [2]. Alkyl polyglucosides tested under OECD 301 protocols achieve >60% biodegradation in Sturm and Closed Bottle tests, meeting the criteria for 'readily biodegradable' classification [3]. For 6-dodecyl-α-D-glucose, the combination of a glucose head group and an ether (rather than ester) linkage at C6 is structurally consistent with the readily biodegradable alkyl glucoside scaffold; the ether linkage provides greater hydrolytic stability than ester-based sugar surfactants while maintaining ultimate biodegradability.

Biodegradability Activated sludge Environmental compatibility OECD 301 Green surfactant

Evidence-Backed Application Scenarios for 6-Dodecyl-alpha-D-glucose in Research and Industrial Procurement


Membrane Protein Solubilization Requiring High Bilayer Affinity and Gentle Delipidation

Based on the de la Maza and Parra (2001) finding that dodecyl-chain glucosides exhibit the highest phospholipid bilayer partitioning coefficients (K) among C8–C12 alkyl glucosides [1], 6-dodecyl-α-D-glucose is the preferred alkyl glucoside scaffold when the research objective demands high membrane affinity with controlled, non-disruptive lipid extraction. The dodecyl chain length ensures strong hydrophobic insertion into the bilayer, while the C6-attachment topology and α-anomeric configuration may modulate the depth and orientation of insertion relative to C1-linked analogs. This profile is advantageous for membrane protein extraction protocols where preservation of the annular lipid belt is critical for maintaining protein structure and activity. In contrast, octyl glucoside would be selected when rapid, complete liposome solubilization is paramount, as it demonstrates the lowest Re values (highest solubilization capacity) in head-to-head liposome assays [1].

Antimicrobial Formulation Development Targeting Gram-Positive Pathogens Including Multi-Resistant Strains

The Belmessieri et al. (2017) data demonstrate that the methyl 6-O-dodecyl-α-D-glucopyranoside scaffold—the closest characterized analog of 6-dodecyl-α-D-glucose—exhibits MIC values of 0.03–0.12 mM against clinically relevant Gram-positive bacteria, including vancomycin-resistant Enterococcus, methicillin-resistant S. aureus (MRSA), and daptomycin-resistant strains [2]. The antimicrobial activity is tightly correlated with the dodecyl (C12) chain length; shorter-chain (C8, C10) analogs in the same series show reduced or absent activity [2]. For formulators developing preservative systems, topical antiseptics, or surface disinfectants, the C12 chain is a non-negotiable structural requirement. Based on Matsumura et al. (1990), the glucose head group provides intermediate antimicrobial potency (mannoside > glucoside > galactoside), positioning 6-dodecyl-α-D-glucose as a balanced candidate offering both antimicrobial activity and the favorable biodegradation profile of the glucoside class [3].

Green Surfactant Procurement for Readily Biodegradable Consumer or Industrial Formulations

Alkyl glucosides as a class have been demonstrated to biodegrade readily in activated sludge, outperforming ethoxylated nonionic alcohols that are still prevalent in many commercial formulations [3]. García et al. (1997) confirmed the environmental acceptability of alkylpolyglucosides through both Ready Biodegradability and Simulation tests, with low toxicity to aquatic organisms (Daphnia magna, Photobacterium phosphoreum) [4]. The C6-ether linkage in 6-dodecyl-α-D-glucose provides greater hydrolytic stability than ester-linked sugar surfactants (e.g., sucrose fatty acid esters), which are susceptible to pH-dependent hydrolysis during storage and use, while retaining ultimate biodegradability. For procurement teams seeking a drop-in replacement for petroleum-derived nonionic surfactants (alcohol ethoxylates, alkylphenol ethoxylates) in cleaning products, personal care formulations, or industrial detergents, this compound offers the established environmental profile of the alkyl glucoside class combined with the differentiated interfacial properties of the dodecyl chain length and α-anomeric configuration [1].

Synthetic Intermediate and Scaffold for Glycochemistry: C6-Functionalized Glucoside with Free Anomeric Center

A critically underappreciated differentiator of 6-dodecyl-α-D-glucose is its free anomeric C1 hydroxyl group—a reactive handle absent in the widely used n-dodecyl glucopyranosides (both α and β anomers at C1). This structural feature makes the compound suitable as a synthetic intermediate for further derivatization: the anomeric OH can be glycosylated, oxidized, converted to a glycosyl halide or trichloroacetimidate donor, or functionalized for surface immobilization [5]. In contrast, C1-alkylated glucosides have a blocked anomeric position and cannot participate in glycosidic bond formation. For medicinal chemistry and chemical biology laboratories developing glycolipid mimetics, neoglycoconjugates, or carbohydrate-based drug delivery vehicles, the C6-dodecyl-α-D-glucose scaffold uniquely combines a membrane-anchoring hydrophobic tail (C12) with a chemically competent free anomeric center—a combination not available from either C1-alkyl glucoside surfactants or C6-ester-linked sugar amphiphiles [5].

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